molecular formula C15H15ClO2 B1267815 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene CAS No. 33688-50-5

1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene

Cat. No.: B1267815
CAS No.: 33688-50-5
M. Wt: 262.73 g/mol
InChI Key: RWYQBTIHSCUXJR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a benzyloxy group, a chloromethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene can be achieved through several methods. One common approach involves the chloromethylation of 1-(benzyloxy)-2-methoxybenzene using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically proceeds under mild conditions, with the chloromethyl group being introduced at the para position relative to the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzyl ethers, benzylamines, and benzyl thiols.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 1-(benzyloxy)-4-methyl-2-methoxybenzene.

Scientific Research Applications

1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to undergo diverse chemical modifications.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene involves its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-(chloromethyl)benzene
  • 1-(Benzyloxy)-4-(chloromethyl)benzene
  • 1-(Benzyloxy)-3-(chloromethyl)-2-methoxybenzene

Comparison: 1-(Benzyloxy)-4-(chloromethyl)-2-methoxybenzene is unique due to the specific positioning of the substituents on the benzene ring. The presence of both a benzyloxy and a methoxy group enhances its reactivity and potential for diverse chemical transformations. Compared to its analogs, this compound offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(chloromethyl)-2-methoxy-1-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYQBTIHSCUXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305163
Record name 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33688-50-5
Record name NSC169519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(benzyloxy)-4-(chloromethyl)-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (5.95 g, 50.0 mmol) was added to a mixture of 4-benzyloxy-3-methoxybenzylalcohol (10.0 g, 40.9 mmol) in 50 ml ether at room temperature. The reaction turned into a clear solution and was monitored by TLC. The reaction was quenched with H2O. The product was extracted with ether. The aqueous layer was extracted with ether. The combined organic layer washed with 5% NaHCO3, brine and dried with Na2SO4. Ether was evaporated and the residue was purified by chromatography (on silica gel, ethyl acetate/hexane=2/8) to give a white solid 8.10 g. NMR spectra of the product were consistent for the proposed structure.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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